molecular formula C5H5ClN2 B2468117 4-chloro-1-vinyl-1H-pyrazole CAS No. 1219568-16-7

4-chloro-1-vinyl-1H-pyrazole

Cat. No.: B2468117
CAS No.: 1219568-16-7
M. Wt: 128.56
InChI Key: YHIKJZWEAVLCHM-UHFFFAOYSA-N
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Description

4-chloro-1-vinyl-1H-pyrazole is a heterocyclic compound that belongs to the pyrazole family Pyrazoles are characterized by a five-membered ring structure containing two adjacent nitrogen atoms The presence of a chlorine atom at the 4-position and a vinyl group at the 1-position makes this compound a unique and versatile compound

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-chloro-1-vinyl-1H-pyrazole can be achieved through several methods. One common approach involves the cyclocondensation of hydrazines with suitable carbonyl compounds. For instance, the reaction of 4-chloroacetophenone with hydrazine hydrate in the presence of a base such as sodium hydroxide can yield the desired pyrazole derivative. The reaction typically proceeds under reflux conditions, and the product is isolated through crystallization or chromatography .

Another method involves the use of 1,3-dicarbonyl compounds or their synthetic equivalents, such as β-keto esters or β-ketonitriles, which react with hydrazines to form pyrazole rings . The reaction conditions can vary, but they often involve heating the reactants in a suitable solvent, such as ethanol or acetic acid, under reflux.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. Catalytic methods, such as those employing transition metal catalysts, can also be utilized to improve selectivity and reduce reaction times . The use of green solvents and environmentally friendly reaction conditions is increasingly being adopted to minimize the environmental impact of the synthesis process.

Chemical Reactions Analysis

Types of Reactions

4-chloro-1-vinyl-1H-pyrazole can undergo various chemical reactions, including:

Common Reagents and Conditions

    Substitution Reactions: Common reagents include sodium azide, potassium thiocyanate, and various amines.

    Oxidation Reactions: Oxidizing agents such as potassium permanganate, chromium trioxide, or hydrogen peroxide are used.

    Cycloaddition Reactions: Catalysts such as copper(I) iodide or palladium(II) acetate are commonly used.

Major Products Formed

Comparison with Similar Compounds

4-chloro-1-vinyl-1H-pyrazole can be compared with other similar compounds, such as:

The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties, making it a valuable compound for various applications.

Properties

IUPAC Name

4-chloro-1-ethenylpyrazole
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H5ClN2/c1-2-8-4-5(6)3-7-8/h2-4H,1H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YHIKJZWEAVLCHM-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=CN1C=C(C=N1)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H5ClN2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

128.56 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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